molecular formula C16H12ClN7OS2 B2437195 2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 894041-47-5

2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2437195
CAS RN: 894041-47-5
M. Wt: 417.89
InChI Key: DNHZLKOKOHOMHS-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolo[4,3-b]pyridazine ring, a thiadiazole ring, and a chlorophenyl group. Compounds with these functional groups are often studied for their potential biological activities .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution and condensation reactions .


Molecular Structure Analysis

The compound’s structure suggests it may have interesting electronic properties due to the presence of multiple nitrogen atoms and aromatic rings. These could potentially allow for interesting interactions with biological targets .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the chlorophenyl group could increase its lipophilicity, potentially influencing its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Bioactivity

  • The compound is used in the synthesis of various [1,2,4]triazolo[3,4][1,3,4]thiadiazine derivatives, with potential antibacterial, antifungal, and antitubercular activities (Shiradkar & Kale, 2006).

Characterization and Biological Studies

  • A related compound, 4-Amino-5-(6-chloropyridin-3-yl methyl)-4H-1,2,4-triazolc-3-thiol, was characterized and screened for antibacterial and insecticidal activities (Holla et al., 2006).

Synthesis and Biological Assessment

  • A similar compound, [[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides with an 1,2,4-oxadiazol cycle, showed diverse biological properties and was synthesized and biologically assessed (Karpina et al., 2019).

X-ray Crystal Studies

  • X-ray crystal structure analysis has been used to confirm the structure of related triazolo-thiadiazoles, demonstrating their crystalline nature and molecular arrangement (Nanjunda-Swamy et al., 2005).

Antioxidant and Anticancer Properties

  • Triazolo-thiadiazoles, including similar compounds, have been investigated for their in vitro antioxidant and anticancer activities, showing potential therapeutic applications (Sunil et al., 2010).

Insecticidal Assessment

  • Related compounds have been synthesized and evaluated as insecticidal agents against certain pests, demonstrating their potential in pest control (Fadda et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds with similar structures have been found to have anticancer , antitubercular , and anticonvulsant activities.

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Given the activities observed for similar compounds, it could be of interest in the development of new therapeutic agents .

properties

IUPAC Name

2-[[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN7OS2/c1-9-19-21-15(27-9)18-14(25)8-26-16-22-20-13-7-6-12(23-24(13)16)10-2-4-11(17)5-3-10/h2-7H,8H2,1H3,(H,18,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHZLKOKOHOMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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